exo-BCN-PEG2-Boc-Amine exo-BCN-PEG2-Boc-Amine exo-BCN-PEG2-Boc-amine is a PEG derivative containing a BCN group and a Boc-protected amine. The protected amine can be deprotected under mild acidic conditions. The BCN group can react with azide-tagged biomolecules. PEG Linkers and PEG derivatives may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1807501-87-6
VCID: VC0527685
InChI: InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Molecular Formula: C22H36N2O6
Molecular Weight: 424.54

exo-BCN-PEG2-Boc-Amine

CAS No.: 1807501-87-6

Cat. No.: VC0527685

Molecular Formula: C22H36N2O6

Molecular Weight: 424.54

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

exo-BCN-PEG2-Boc-Amine - 1807501-87-6

Specification

CAS No. 1807501-87-6
Molecular Formula C22H36N2O6
Molecular Weight 424.54
IUPAC Name tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26)
Standard InChI Key XPXWWKJBIIPHLJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Appearance Solid powder

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

The physical and chemical properties of exo-BCN-PEG2-Boc-Amine establish its handling requirements and application parameters in research settings. The compound appears as a solid powder with a molecular weight of 424.54 g/mol and a molecular formula of C22H36N2O6 . It exhibits a density of approximately 1.1±0.1 g/cm³ and has a high boiling point of 572.7±40.0°C at 760 mmHg, indicating its thermal stability under standard conditions . The compound's flash point is reported as 300.2±27.3°C, suggesting it poses minimal fire hazard under normal laboratory handling conditions . With a calculated LogP value of 2.83, the compound demonstrates moderate lipophilicity, balancing its ability to interact with both hydrophilic and hydrophobic environments - an important characteristic for bioconjugation applications spanning diverse biological contexts . These physical properties collectively contribute to the compound's utility as a bioconjugation reagent that can function effectively across a range of experimental conditions.

Key Specifications and Identifiers

The following table summarizes the key specifications and identifiers for exo-BCN-PEG2-Boc-Amine:

ParameterValue
CAS Number1807501-87-6
Molecular FormulaC22H36N2O6
Molecular Weight424.54 g/mol
IUPAC Nametert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate
Standard InChIKeyXPXWWKJBIIPHLJ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
AppearanceSolid powder
PurityTypically >95%

Applications in Bioconjugation

Copper-Free Click Chemistry

exo-BCN-PEG2-Boc-Amine plays a crucial role in copper-free click chemistry applications, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained BCN group provides enhanced reactivity toward azides without requiring copper catalysts, which is particularly valuable for biological applications where copper toxicity could be problematic . This copper-free approach enables bioorthogonal labeling strategies that can be performed under physiological conditions without disrupting cellular functions or damaging sensitive biomolecules . The reaction proceeds with high selectivity for azide-containing molecules, minimizing unwanted side reactions with endogenous biological functional groups such as amines, thiols, or carboxylic acids . The cycloaddition reaction forms a stable triazole linkage, creating covalent connections that are resistant to hydrolysis and enzymatic degradation - a crucial characteristic for applications requiring long-term stability in biological environments .

Antibody-Drug Conjugate Development

One of the most significant applications of exo-BCN-PEG2-Boc-Amine is in the development of antibody-drug conjugates (ADCs), where precise control over conjugation chemistry is essential. Multiple sources highlight the utility of PEG derivatives containing BCN groups in creating well-defined ADCs with improved pharmacokinetic profiles and therapeutic windows . The PEG2 linker provides appropriate spacing between the antibody and the conjugated drug molecule, potentially reducing steric hindrance that could affect binding to target antigens . Research findings suggest that short PEG linkers, such as those in exo-BCN-PEG2-Boc-Amine, can improve the performance of targeted imaging probes based on monoclonal antibody-indocyanine green conjugates, as demonstrated by Sano et al. in their bioconjugation studies . The dual functionality of this molecule allows for sequential derivatization strategies, where researchers can first conjugate through the BCN group and later deprotect and utilize the amine functionality, enabling precise control over the conjugation process .

Bioorthogonal Labeling Strategies

exo-BCN-PEG2-Boc-Amine facilitates sophisticated bioorthogonal labeling strategies that have transformed approaches to studying biological systems. The compound's ability to participate in copper-free click chemistry makes it ideal for labeling applications in living systems, where traditional conjugation methods might disrupt cellular functions or require conditions incompatible with biological activity . Researchers can exploit the orthogonal reactivity profile of the BCN group and the protected amine to create dual-labeled constructs through sequential conjugation steps, enabling multiplexed imaging or detection strategies . The PEG2 linker provides appropriate spacing between conjugated molecules while enhancing water solubility, which is particularly valuable when working with hydrophobic fluorophores or other poorly soluble labels . These characteristics collectively make exo-BCN-PEG2-Boc-Amine a versatile tool for developing sophisticated bioconjugates that can function effectively within complex biological environments while maintaining specific targeting and detection capabilities .

Research Findings and Applications

PEG Linker Optimization Studies

Research exploring PEG linker optimization has provided valuable insights into the role of linker length and composition in bioconjugate performance. Studies by Sano et al. demonstrated that short PEG linkers, similar to the PEG2 chain in exo-BCN-PEG2-Boc-Amine, can significantly improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes . The research showed enhanced target-to-background ratios and improved pharmacokinetic profiles compared to conjugates with longer PEG linkers or different spacer chemistries . Additional research by Augusto et al. investigated how PEG linker length influences antiviral lipopeptide interactions with cell membranes, finding that the linker length directly affects membrane insertion efficiency and antiviral activity . These findings suggest that the PEG2 linker in exo-BCN-PEG2-Boc-Amine represents a balanced compromise between providing adequate spacing for reaction sites while maintaining close proximity that can enhance reaction kinetics in certain bioconjugation applications .

Comparison with Similar Compounds

Comparing exo-BCN-PEG2-Boc-Amine with structurally related compounds provides insights into the structure-function relationships that drive its applications. The table below compares key features of exo-BCN-PEG2-Boc-Amine with related BCN-containing PEG derivatives:

CompoundReactive GroupsPEG LengthKey ApplicationsNotable Features
exo-BCN-PEG2-Boc-AmineBCN, Boc-aminePEG2ADCs, Bioorthogonal labelingSequential reactivity, Protected amine
endo-BCN-PEG2-Boc-AmineBCN, Boc-aminePEG2Similar to exo variantDifferent BCN stereochemistry, Lower reactivity
BCN-PEG-acidBCN, Carboxylic acidVariousPeptide conjugationDirect coupling to amines
BCN-PEG-NHS esterBCN, NHS esterVariousProtein labelingActivated for amine conjugation
BCN-PEG-MaleimideBCN, MaleimideVariousThiol-specific conjugationOrthogonal to azide chemistry

This comparison highlights the unique positioning of exo-BCN-PEG2-Boc-Amine within the broader family of BCN-containing reagents . The exo stereochemistry provides enhanced reactivity compared to the endo variant, while the protected amine offers greater stability and controlled reactivity compared to compounds with activated esters or maleimides . The PEG2 spacer represents an optimal balance for many applications, although other variants with different PEG lengths are available for specific applications requiring different spacing or solubility characteristics . This diversity within the BCN-PEG family highlights the importance of selecting the appropriate reagent based on specific application requirements and desired conjugation strategies.

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